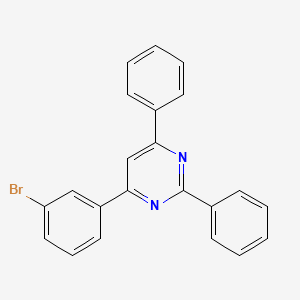

4-(3-Bromophenyl)-2,6-diphenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-2,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMSGKUGXMWVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864377-28-6 | |

| Record name | 4-(3-Bromophenyl)-2,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromophenyl)-2,6-diphenylpyrimidine: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine, a substituted pyrimidine with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical and physical properties, synthesis, reactivity, and prospective applications.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature.[1][2] Its core structure consists of a central pyrimidine ring substituted with two phenyl groups at positions 2 and 6, and a 3-bromophenyl group at position 4. The presence of the bromine atom and the aromatic rings are key determinants of its chemical reactivity and physical characteristics.

| Property | Value | Reference |

| CAS Number | 864377-28-6 | [1] |

| Molecular Formula | C₂₂H₁₅BrN₂ | [1] |

| Molecular Weight | 387.27 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 134.0 to 138.0 °C | [1][2] |

| Boiling Point | 450 °C (predicted) | [1] |

| Density | 1.345 g/cm³ (predicted) | [1][2] |

| Flash Point | 226 °C (predicted) | [1] |

| pKa | 0.41±0.30 (predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a condensation reaction. A common and effective method involves the reaction of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one with benzamidine hydrochloride in the presence of a base.[1]

Synthetic Protocol

This protocol is based on established methodologies for the synthesis of substituted pyrimidines.[1]

Materials:

-

(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one

-

Benzamidine hydrochloride hydrate

-

Potassium carbonate

-

Ethanol

-

Ethoxyethanol

Procedure:

-

In a reaction vessel, suspend benzamidine hydrochloride hydrate (34.8 mmol) and potassium carbonate (73.1 mmol) in 50 mL of ethanol.

-

Heat the suspension to 90 °C with stirring under a dry air atmosphere.

-

Slowly add a solution of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (69.7 mmol) dissolved in 20 mL of hot ethoxyethanol dropwise to the heated suspension.

-

Maintain the reaction mixture at 90 °C for 24 hours.

-

After the reaction is complete, cool the mixture to 25 °C.

-

Collect the solid product by filtration.

-

Wash the collected solid sequentially with ethanol, water, and then ethanol again.

-

The resulting crude product can be used in subsequent steps without further purification.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons of the three phenyl rings and the pyrimidine ring. The integration of this region would correspond to 15 protons.

-

¹³C NMR: The carbon NMR spectrum will display a series of signals in the aromatic region (typically 120-170 ppm). Key signals would include those for the carbon atoms of the pyrimidine ring and the three distinct phenyl rings. The carbon attached to the bromine atom would appear in a characteristic region of the spectrum.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and pyrimidine rings (in the range of 1400-1600 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (387.27 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[6]

Chemical Reactivity and Potential for Further Modification

The chemical reactivity of this compound is largely dictated by the pyrimidine core and the bromophenyl substituent.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient system, which influences its reactivity. It is generally resistant to electrophilic substitution but can undergo nucleophilic substitution, particularly at positions 2, 4, and 6 if appropriate leaving groups are present.

Reactivity of the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile functional group for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a powerful and widely used reaction for the formation of carbon-carbon bonds. The bromine atom of this compound can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or esters.[7][8] This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, enabling the synthesis of a library of derivatives with diverse electronic and steric properties.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction.[7][8]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane)

-

Water

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent and water to the flask.

-

Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Caption: Proposed mechanism of anticancer activity via Aurora Kinase A inhibition.

Other Potential Therapeutic Areas

The 2,4,6-trisubstituted pyrimidine scaffold has also been associated with:

-

Antimalarial activity: Several compounds with this core structure have shown potent activity against Plasmodium falciparum. [9]* Antileishmanial activity: These compounds have also been investigated as potential treatments for leishmaniasis. [2]* Antibacterial activity: Certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria. [10]

Materials Science

The rigid, aromatic structure of this compound suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The ability to functionalize the molecule via the bromo group allows for the tuning of its photophysical and electronic properties.

Conclusion

This compound is a versatile molecule with a rich chemical landscape. Its straightforward synthesis and the reactivity of the bromophenyl group make it an excellent platform for the development of new compounds with tailored properties. The established biological activities of the broader class of 2,4,6-trisubstituted pyrimidines, particularly in oncology, highlight the significant potential of this compound and its derivatives in drug discovery. Further investigation into its specific biological targets and structure-activity relationships is warranted to fully exploit its therapeutic and technological potential.

References

-

Alfa Chemical. This compound CAS No.: 864377-28-6. [Link]

-

Agarwal, A., et al. (2005). Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. Bioorganic & Medicinal Chemistry, 13(15), 4645-4650. [Link]

-

Ganesh, M. G. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 179-181. [Link]

-

Supporting Information for a scientific article. (n.d.). [Link]

-

Basnet, A., et al. (2007). 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. Bioorganic & Medicinal Chemistry, 15(13), 4351-4359. [Link]

-

Li, J., et al. (2023). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. The Journal of Organic Chemistry, 88(17), 12135-12145. [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). [Link]

-

Rigano, F., et al. (2017). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 22(11), 1899. [Link]

-

PubChem. This compound. [Link]

-

Alfa Chemical. This compound CAS No.: 864377-28-6. [Link]

-

de Oliveira, C. S., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1228-1245. [Link]

-

Al-Zahrani, K. A. M., & El-Gazzar, A. B. A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7(1), 11719. [Link]

-

SUPPORTING INFORMATION A Green Synthesis of N-heterocyclic Pyrimido [4,5-b] Quinolines and Pyrido [2,3-d] Pyrimidines Via Mechan. (n.d.). [Link]

Sources

- 1. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - this compound (C22H15BrN2) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

4-(3-Bromophenyl)-2,6-diphenylpyrimidine CAS number 864377-28-6

An In-Depth Technical Guide to 4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS No. 864377-28-6)

Introduction

This compound, identified by CAS number 864377-28-6, is a trisubstituted pyrimidine derivative that serves as a pivotal intermediate in advanced chemical synthesis. The strategic placement of a bromophenyl moiety at the C4 position of the pyrimidine core, flanked by two phenyl groups at C2 and C6, imparts a unique combination of steric and electronic properties. The bromine atom acts as a versatile functional handle, enabling a wide array of subsequent cross-coupling reactions. This makes the molecule a highly valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization methods, and its significant applications in the fields of medicinal chemistry and materials science, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The compound typically presents as a white to almost white crystalline powder.[1][2][3] Its core structure consists of a central pyrimidine ring substituted with three aromatic groups, leading to a high molecular weight and a non-planar conformation. The phenyl rings are twisted relative to the central pyrimidine heterocycle, a common feature in such multi-aryl systems that influences crystal packing and solubility.[4][5]

| Property | Value | Source(s) |

| CAS Number | 864377-28-6 | [1][2][3] |

| Molecular Formula | C₂₂H₁₅BrN₂ | [1][2][6] |

| Molecular Weight | 387.27 g/mol | [1][2][3] |

| Melting Point | 134.0 to 138.0 °C | [1][2][3] |

| Boiling Point | ~450 °C (Predicted) | [1][2][3] |

| Density | ~1.345 g/cm³ (Predicted) | [1][2][3] |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Purity | >98.0% (HPLC) | |

| Storage | Sealed in dry, Room Temperature | [1][2] |

Synthesis and Mechanistic Insight

The construction of the 2,4,6-trisubstituted pyrimidine core is most effectively achieved through a condensation-cyclization reaction. The primary and most cited synthetic route involves the reaction between an α,β-unsaturated ketone (a chalcone derivative) and an amidine.[1] This method is a cornerstone of pyrimidine synthesis due to its reliability and the accessibility of the starting materials.

Key Synthetic Precursors:

-

(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one: The chalcone component that provides the C4, C5, and C6 atoms of the pyrimidine ring.

-

Benzamidine hydrochloride: The amidine component that provides the N1, C2, and N3 atoms.

-

Base (e.g., Potassium Carbonate): Required to deprotonate the amidine hydrochloride, generating the free amidine base necessary for the nucleophilic attack.

Reaction Mechanism Workflow

The synthesis proceeds via a well-established pathway. First, the base generates the neutral benzamidine. This species then acts as a nucleophile, undergoing aza-Michael addition to the β-carbon of the chalcone. The resulting intermediate then undergoes an intramolecular cyclization through the attack of the second nitrogen atom onto the ketone carbonyl. Subsequent dehydration and aromatization (often an oxidation step, which can occur in air) lead to the formation of the stable 2,4,6-trisubstituted pyrimidine ring.

Sources

- 1. This compound CAS#: 864377-28-6 [m.chemicalbook.com]

- 2. This compound | 864377-28-6 [amp.chemicalbook.com]

- 3. China this compound CAS No.: 864377-28-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C22H15BrN2) [pubchemlite.lcsb.uni.lu]

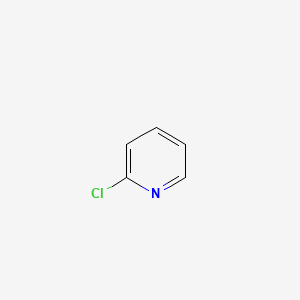

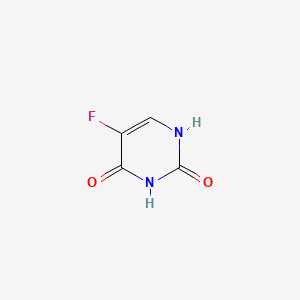

Introduction: The Significance of Substituted Pyrimidines

An In-Depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a multitude of clinically significant therapeutic agents.[1][2] Its versatile structure allows for extensive functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] this compound is a tetrasubstituted pyrimidine, a class of compounds that presents a unique three-dimensional arrangement of aryl substituents, making it a valuable building block in drug discovery and materials science. The presence of the bromophenyl moiety offers a reactive handle for further chemical modification through cross-coupling reactions, enabling the generation of diverse molecular libraries for biological screening.

This guide provides a comprehensive, mechanistically-grounded overview of a reliable and efficient two-step synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis is logically approached via a convergent strategy, centered on the construction of a chalcone intermediate, which subsequently undergoes cyclocondensation to form the target pyrimidine ring. This common and robust method for pyrimidine synthesis allows for the independent preparation and purification of the intermediate, ensuring a high-quality final product.

The retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis of the target pyrimidine.

Part I: Synthesis of the Chalcone Intermediate

The first stage of the synthesis involves the creation of the α,β-unsaturated ketone core, specifically (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. This is achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aldehyde and a ketone.[6][7]

Reaction Mechanism: Claisen-Schmidt Condensation

The reaction proceeds via an aldol condensation mechanism. A strong base (e.g., KOH or NaOH) deprotonates the α-carbon of acetophenone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting alkoxide intermediate is protonated to form an aldol adduct, which readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, known as a chalcone.[6][7][8]

Caption: Mechanism of chalcone synthesis.

Experimental Protocol: (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one

-

Dissolve 3-bromobenzaldehyde and acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare an aqueous solution of potassium hydroxide (KOH).

-

Cool the flask containing the aldehyde and ketone solution in an ice bath.

-

Slowly add the KOH solution dropwise to the stirred reaction mixture while maintaining the temperature at or below room temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. The formation of a precipitate is typically observed.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.

-

Collect the precipitated solid product by suction filtration.

-

Wash the crude product thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one as a crystalline solid.[9]

Data Presentation: Reagents for Chalcone Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 3-Bromobenzaldehyde | 185.02 | 0.01 | 1.0 | 1.85 g |

| Acetophenone | 120.15 | 0.01 | 1.0 | 1.20 g (1.17 mL) |

| Potassium Hydroxide | 56.11 | 0.01 | 1.0 | 0.56 g |

| Ethanol (Solvent) | - | - | - | ~20 mL |

| Water (for KOH) | - | - | - | ~10 mL |

Part II: Synthesis of this compound

With the chalcone intermediate in hand, the final step is the construction of the pyrimidine ring. This is accomplished through a cyclocondensation reaction with benzamidine hydrochloride in the presence of a base.

Reaction Mechanism: Pyrimidine Formation

The formation of the pyrimidine ring proceeds through a sequence of reactions. First, the benzamidine acts as a binucleophile. One of the nitrogen atoms performs a Michael (1,4-conjugate) addition to the β-carbon of the chalcone's α,β-unsaturated system.[10] This is followed by an intramolecular cyclization, where the second nitrogen atom of the amidine attacks the carbonyl carbon of the former chalcone. The resulting heterocyclic intermediate then undergoes dehydration and aromatization to yield the stable this compound.

Caption: Mechanism of pyrimidine ring synthesis.

Experimental Protocol

This protocol is adapted from a known procedure for the target compound.[11]

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Suspend benzamidine hydrochloride hydrate and potassium carbonate in ethanol.

-

Heat the suspension to 90 °C with vigorous stirring.

-

In a separate beaker, dissolve the chalcone intermediate, (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one, in a minimal amount of hot ethoxyethanol.

-

Add the hot chalcone solution dropwise to the stirred benzamidine suspension.

-

Maintain the reaction mixture at reflux (around 90 °C) for approximately 24 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Collect the precipitated solid product by filtration.

-

Wash the solid sequentially with ethanol, water, and then again with ethanol to remove any unreacted starting materials and inorganic salts.

-

The resulting crude product can be used directly or further purified by recrystallization if necessary.

Data Presentation: Reagents for Pyrimidine Synthesis

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| Chalcone Intermediate | C15H11BrO | 287.15 | 69.7 mmol | 1.0 | 20.0 g |

| Benzamidine HCl Hydrate | C7H8N2·HCl·xH2O | 156.61 (anhydrous) | 34.8 mmol | 0.5 | 5.45 g |

| Potassium Carbonate | K2CO3 | 138.21 | 73.1 mmol | 1.05 | 10.1 g |

| Ethanol (Solvent) | C2H5OH | - | - | - | 50 mL |

| Ethoxyethanol (Solvent) | C4H10O2 | - | - | - | 20 mL |

Note: The original literature specifies using half the molar quantity of benzamidine relative to the chalcone. This suggests a potential typo in the source, as a 1:1 stoichiometry is mechanistically expected. Researchers should consider optimizing this ratio.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point indicates high purity. The reported range is 134-138 °C.[12]

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the chemical shifts and coupling constants for all protons and carbons in the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (C22H15BrN2, MW: 387.27 g/mol ).[11][13]

-

Infrared (IR) Spectroscopy: Shows the characteristic vibrational frequencies for the functional groups present, confirming the absence of the starting material's carbonyl group.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving a Claisen-Schmidt condensation followed by a cyclocondensation with benzamidine. This methodology is high-yielding and utilizes readily available starting materials, making it an excellent choice for laboratory-scale synthesis. The resulting product is a valuable intermediate for developing novel compounds in medicinal chemistry and materials science, owing to the versatility of the pyrimidine core and the synthetic handle provided by the bromo substituent.

References

-

Wikipedia. Kröhnke pyridine synthesis. [Link]

-

Merck Index. Kröhnke Pyridine Synthesis. [Link]

-

Química Organica.org. Kröhnke synthesis of pyridine. [Link]

-

ResearchGate. Mechanism of the Kröhnke pyridine synthesis. [Link]

-

ResearchGate. Reaction involved in synthesis of pyrimidine derivatives. [Link]

-

Journal of Emerging Technologies and Innovative Research. SYNTHESIS OF CHALCONES. [Link]

-

The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

-

CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

-

SciSpace. Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. [Link]

-

Rasayan Journal of Chemistry. GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. [Link]

-

International Journal of Pharmaceutical, Chemical and Biological Sciences. An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. [Link]

-

National Institutes of Health. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. [Link]

-

Der Pharma Chemica. Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. [Link]

-

Impactfactor. Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. [Link]

-

Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. [Link]

-

ResearchGate. Tetrasubstituted pyrimidine derivatives of antibacterial and antifungal activity. [Link]

-

ResearchGate. Chemical structures of tetrasubstituted pyrimidine derivatives. [Link]

-

ResearchGate. An Efficient Four‐Component, One‐Pot Synthesis of Poly‐Substituted Pyrimidines in Water. [Link]

-

Autechaux. This compound CAS No.: 864377-28-6. [Link]

-

PubChemLite. This compound. [Link]

-

National Institutes of Health. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

-

RSC Publishing. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]

- Google Patents.

-

MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

-

J&K Scientific. This compound. [Link]

-

Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

-

National Institutes of Health. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. jetir.org [jetir.org]

- 7. scispace.com [scispace.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound CAS#: 864377-28-6 [m.chemicalbook.com]

- 12. China this compound CAS No.: 864377-28-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 13. PubChemLite - this compound (C22H15BrN2) [pubchemlite.lcsb.uni.lu]

4-(3-Bromophenyl)-2,6-diphenylpyrimidine molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This guide focuses on this compound, a molecule of significant interest due to its unique combination of a proven heterocyclic core and strategically positioned functional groups amenable to further synthetic modification. As a senior application scientist, my objective is to provide not just a static description of this molecule, but a dynamic guide to its structural elucidation. We will explore the causality behind the necessary experimental choices, from synthesis to advanced characterization, providing field-proven insights for professionals in drug discovery and development. This document is designed as a self-validating system, where each described protocol serves to confirm the molecule's identity and conformation, ensuring the highest degree of scientific integrity.

Molecular Identity and Physicochemical Characteristics

The foundational step in any molecular investigation is to establish the compound's basic identity and properties. This compound is a solid, appearing as a white to off-white crystalline powder under standard conditions.[2][3] Its key identifiers and physicochemical properties are summarized below, providing a baseline for all subsequent experimental work. The presence of the bromine atom and the aromatic systems suggests moderate to low aqueous solubility and a preference for organic solvents.

| Property | Value | Source(s) |

| CAS Number | 864377-28-6 | [2] |

| Molecular Formula | C₂₂H₁₅BrN₂ | [4] |

| Molecular Weight | 387.27 g/mol | [3] |

| Melting Point | 134.0 to 138.0 °C | [2] |

| Boiling Point | ~450 °C (Predicted) | [2] |

| Density | ~1.345 g/cm³ (Predicted) | [3] |

| Appearance | White to Almost white powder to crystal | |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br | [4] |

Synthesis Pathway and Mechanistic Considerations

The construction of the target molecule is most effectively achieved through a well-established condensation reaction, a cornerstone of heterocyclic chemistry. The primary documented route involves the reaction of a chalcone derivative with benzamidine.[2] Understanding this pathway is critical, as impurities or side products from the synthesis can confound subsequent structural analysis.

The chosen synthesis involves the cyclocondensation of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one with benzamidine hydrochloride.[2] This reaction leverages the electrophilic nature of the β-carbon of the α,β-unsaturated ketone (chalcone) and the nucleophilic character of the amidine nitrogens. The use of a base, such as potassium carbonate, is essential to deprotonate the benzamidine hydrochloride, liberating the free amidine to participate in the reaction.

Caption: Synthetic workflow for this compound.

A Guide to Structural Elucidation

Confirming the molecular structure of this compound requires a multi-technique approach. The following protocols are presented as a self-validating workflow, where the results of each experiment corroborate the others to build an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for optimal resolution of aromatic signals).

-

Acquisition of ¹H Spectrum: Acquire a standard proton spectrum. The expected chemical shift range is ~7.0-9.0 ppm.

-

Acquisition of ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. The expected chemical shift range is ~110-170 ppm for the aromatic and pyrimidine carbons.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Anticipated Spectral Features:

-

¹H NMR: The 15 protons are all in the aromatic region. The signals will be complex due to overlapping multiplets. Key diagnostic signals would include those from the 3-bromophenyl ring, which would exhibit a distinct splitting pattern. The lone proton on the pyrimidine ring (at C5) is expected to be a singlet and shifted downfield.

-

¹³C NMR: Expect 11 distinct signals in the aromatic region (some carbons will be equivalent by symmetry in the unsubstituted phenyl rings). The carbons of the pyrimidine ring (C2, C4, C5, C6) will be key identifiers, with C2, C4, and C6 typically appearing at lower field (>150 ppm) and the carbon bearing the bromine atom (C3' of the bromophenyl ring) showing a characteristic shift around 122 ppm.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers clues to the structure through fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the observation of the molecular ion.

-

Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Analysis: Look for the molecular ion peak [M+H]⁺. A key diagnostic feature will be the isotopic pattern characteristic of a molecule containing one bromine atom: two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). The exact mass measurement should be within 5 ppm of the calculated value for C₂₂H₁₆BrN₂⁺.

Single-Crystal X-ray Diffraction

While NMR and MS establish connectivity, only X-ray crystallography can definitively determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the crucial dihedral angles between the ring systems.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A recommended starting point is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/dichloromethane or ethyl acetate/hexane).

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal vibrations. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy bromine atom, which simplifies finding the remaining atoms. Refine the structural model against the experimental data to achieve the best fit.

Expected Structural Insights:

Based on data from the closely related compound 4-(4-bromophenyl)-2,6-diphenylpyridine, the three phenyl rings are not expected to be coplanar with the central pyrimidine ring.[5][6] They will likely be twisted with significant dihedral angles, adopting a propeller-like conformation to minimize steric hindrance between the ortho-hydrogens of the phenyl groups and the pyrimidine ring.[5][6] This non-planar structure is a critical determinant of how the molecule can interact with biological targets.

Caption: A validated workflow for complete molecular structure elucidation.

Relevance in Drug Discovery and Development

The structural features of this compound make it a molecule of high interest for drug development.

-

Scaffold Hopping and Analogs: The pyrimidine core is a privileged scaffold, present in numerous approved drugs.[7][8] This molecule serves as an excellent starting point for creating libraries of analogs.

-

Site for Further Functionalization: The bromine atom is not merely a substituent; it is a versatile chemical handle. It is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient introduction of diverse chemical groups to probe the structure-activity relationship (SAR).[9]

-

Potential as a Kinase Inhibitor: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of ATP. A related compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, was identified as a potent inhibitor of adenosine kinase, highlighting the potential of the 3-bromophenyl pyrimidine motif in targeting this important class of enzymes.[10] The non-planar, propeller-like structure may be crucial for fitting into specific enzymatic clefts.

Conclusion

The molecular structure of this compound is more than a static arrangement of atoms; it is a platform for therapeutic innovation. This guide has detailed the necessary methodologies to synthesize and unambiguously characterize its structure, emphasizing a self-validating workflow that ensures scientific rigor. From its synthesis via cyclocondensation to its detailed analysis by NMR, MS, and X-ray crystallography, each step provides a layer of confirmation. The resulting structural knowledge—particularly the anticipated non-planar conformation and the reactive bromine handle—positions this molecule as a valuable intermediate for medicinal chemists aiming to develop next-generation therapeutics, particularly in areas like oncology and inflammatory diseases.[11]

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 2024.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Abdullahi, S. R., et al. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128, 2024.

- The Role of Pyrimidine Derivatives in Modern Pharmaceuticals.

- Recent medicinal approaches of novel pyrimidine analogs: A review.

-

This compound CAS No.: 864377-28-6. Alfa Chemical. Available at: [Link]

- 4-(4-bromophenyl)-2,6-diphenylpyrimidine. PubChemLite.

- 4-(4-Bromophenyl)-2,6-diphenylpyridine.

- This compound. PubChemLite.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- 4-(4-Bromophenyl)-2,6-Diphenylpyrimidine CAS: 58536-46-2 Formula: C22H15BrN2.

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.

- Process for the preparation of 4-bromophenyl derivatives.

- 4-(4-Bromophenyl)-2,6-diphenylpyridine.

- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.

- Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

-

Lee, C. H., et al. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-8, 2001. Available at: [Link]

- Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine.

- (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.

- Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI, 2018.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. This compound CAS#: 864377-28-6 [m.chemicalbook.com]

- 3. China this compound CAS No.: 864377-28-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. PubChemLite - this compound (C22H15BrN2) [pubchemlite.lcsb.uni.lu]

- 5. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 10. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-(3-Bromophenyl)-2,6-diphenylpyrimidine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(3-Bromophenyl)-2,6-diphenylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic analysis. The methodologies and interpretations presented herein are structured to provide a self-validating framework for the characterization of this and similar substituted pyrimidine compounds.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of biologically active compounds. Their prevalence in antiviral, antitumor, and antibacterial agents underscores the importance of robust analytical methods for their characterization.[1] The precise structural elucidation of novel pyrimidine analogues, such as this compound, is paramount for understanding their structure-activity relationships and advancing their therapeutic potential. This guide focuses on the spectroscopic characterization of this specific molecule, providing a predictive yet expertly reasoned analysis of its key spectral features.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before delving into its spectroscopic characterization.

| Property | Value | Reference |

| CAS Number | 864377-28-6 | [2] |

| Molecular Formula | C₂₂H₁₅BrN₂ | [2] |

| Molecular Weight | 387.27 g/mol | [2] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | 134.0 to 138.0 °C | [2] |

| Boiling Point | ~450 °C (predicted) | [2] |

| Density | ~1.345 g/cm³ (predicted) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In the absence of experimentally acquired spectra for this compound, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the spectra of the closely related compound, 2,4,6-triphenylpyrimidine, and applying known substituent chemical shift (SCS) effects for the bromine atom.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal signals corresponding to the 15 protons of the molecule, distributed across the pyrimidine ring and the three phenyl substituents. The spectrum will be complex in the aromatic region (typically 7.0-9.0 ppm).

Diagram: Molecular Structure and Proton Designations

Caption: Molecular structure of this compound with proton designations.

Interpretation of Predicted ¹H NMR Signals:

-

Protons on the 2- and 6-Phenyl Rings (H_a, H_b, H_c, H_d, H_f, H_g): The two phenyl rings at positions 2 and 6 of the pyrimidine core are chemically equivalent due to free rotation around the C-C single bonds. This equivalence simplifies the spectrum. Based on the data for 2,4,6-triphenylpyrimidine, the ortho-protons (H_a, H_d) are expected to be the most deshielded due to their proximity to the electron-withdrawing pyrimidine ring.[1]

-

δ ≈ 8.7 ppm (4H, multiplet): These signals correspond to the four ortho-protons of the phenyl rings at C2 and C6.

-

δ ≈ 7.5-7.6 ppm (6H, multiplet): This complex multiplet arises from the six meta- and para-protons of the phenyl rings at C2 and C6.

-

-

Proton on the Pyrimidine Ring (H_e): The single proton at the C5 position of the pyrimidine ring is expected to appear as a singlet, as it has no adjacent protons. Its chemical shift is influenced by the surrounding nitrogen atoms and phenyl groups.

-

δ ≈ 8.0 ppm (1H, singlet): This corresponds to the H5 proton on the pyrimidine ring.[1]

-

-

Protons on the 3-Bromophenyl Ring (H_h, H_i, H_j, H_k): The bromine atom on this phenyl ring introduces asymmetry, making all four protons chemically distinct. The electron-withdrawing and anisotropic effects of bromine will influence their chemical shifts.

-

δ ≈ 8.3-8.4 ppm (1H, triplet, J ≈ 1.8 Hz): This signal is predicted for the proton ortho to the pyrimidine ring and meta to the bromine (H_h). It will appear as a narrow triplet due to coupling with its two meta neighbors.

-

δ ≈ 8.2-8.3 ppm (1H, doublet of doublets): This corresponds to the proton ortho to both the pyrimidine ring and the bromine atom (H_k).

-

δ ≈ 7.7 ppm (1H, doublet of doublets): This is predicted for the proton para to the pyrimidine ring and ortho to the bromine atom (H_i).

-

δ ≈ 7.4 ppm (1H, triplet): This signal corresponds to the proton meta to both the pyrimidine ring and the bromine atom (H_j).

-

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum should display signals for all 22 carbon atoms in the molecule. Due to symmetry, some carbons in the 2- and 6-phenyl rings will be equivalent.

Interpretation of Predicted ¹³C NMR Signals:

-

Pyrimidine Ring Carbons:

-

Phenyl Ring Carbons (Unsubstituted):

-

3-Bromophenyl Ring Carbons:

-

δ ≈ 139-140 ppm: Quaternary carbon attached to the pyrimidine ring.

-

δ ≈ 133-134 ppm: Carbon bearing the bromine atom (C-Br).

-

δ ≈ 130-131 ppm: CH carbon para to the pyrimidine ring.

-

δ ≈ 129-130 ppm: CH carbon ortho to the pyrimidine ring.

-

δ ≈ 127-128 ppm: CH carbon ortho to the bromine.

-

δ ≈ 122-123 ppm: CH carbon meta to both substituents.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak will be a doublet with characteristic isotopic abundances for ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio).

-

m/z ≈ 386 and 388: Corresponding to [C₂₂H₁₅⁷⁹BrN₂]⁺ and [C₂₂H₁₅⁸¹BrN₂]⁺.

-

-

Major Fragmentation Pathways: The fragmentation of substituted pyrimidines is often dictated by the substituents.[3]

-

Loss of Br radical: A significant fragment will likely be observed at m/z ≈ 307 , corresponding to the loss of the bromine radical ([M-Br]⁺).

-

Loss of HBr: A peak at m/z ≈ 306 may also be present, resulting from the elimination of a hydrogen bromide molecule.

-

Cleavage of the Phenyl Ring: Fragmentation of the phenyl rings can lead to the loss of C₆H₅ (77 amu), resulting in a peak at m/z ≈ 310/312 .

-

Pyrimidine Ring Fission: Cleavage of the central pyrimidine ring can also occur, though the stability of the aromatic system often makes this a less favorable pathway initially.[3]

-

Diagram: Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic analysis of a small organic molecule.

Experimental Protocols

To acquire the spectroscopic data discussed, the following standard methodologies would be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Employ Electron Ionization (EI) with a standard electron energy of 70 eV.[3] This energy level is optimal for generating a reproducible fragmentation pattern.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 50-500) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic distribution of bromine-containing fragments.

Conclusion

The predictive spectroscopic analysis of this compound presented in this guide provides a comprehensive framework for its structural characterization. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, and mass spectra, based on data from analogous compounds and fundamental principles, offers a reliable reference for researchers working with this and related pyrimidine derivatives. The outlined experimental protocols provide a clear methodology for obtaining empirical data to validate these predictions.

References

-

Chan, C.-K., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 12(42), 27323-27333. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Triphenyl-pyridine. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Ali, T. E., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 6, 1-11.

-

LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

Sources

- 1. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS No. 864377-28-6), a heterocyclic compound of interest in medicinal chemistry and materials science. We present verified data for its melting point and provide a detailed, field-proven protocol for determining its solubility profile across a range of solvents. The methodologies are explained with a focus on the underlying scientific principles to ensure experimental robustness and data integrity. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including components of nucleic acids and numerous therapeutic agents.[1][2][3] Compounds featuring this heterocyclic core are investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] this compound belongs to this critical class of compounds.

The precise characterization of its physicochemical properties, such as melting point and solubility, is not a trivial academic exercise. These parameters are fundamental to:

-

Purity Assessment: The melting point range provides a rapid and reliable indication of sample purity.

-

Drug Development: Solubility is a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy.[6] Many promising drug candidates fail due to poor aqueous solubility.[7]

-

Process Chemistry: Understanding solubility is essential for designing crystallization, purification, and formulation protocols.

This guide provides the foundational data and methodologies required to effectively work with and advance the study of this compound.

Synthesis and Purity Considerations

The integrity of all subsequent physicochemical measurements hinges on the purity of the starting material. This compound is typically synthesized via a condensation reaction. A common route involves the reaction of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (a chalcone derivative) with benzenecarboximidamide hydrochloride hydrate in the presence of a base like potassium carbonate.[8]

Causality in Synthesis: The choice of a chalcone precursor and an amidine is a classic and efficient pathway to constructing the substituted pyrimidine ring. Following the reaction, the crude product is typically collected by filtration and washed sequentially with solvents like ethanol and water to remove unreacted starting materials and inorganic salts.[8] For rigorous physicochemical analysis, further purification via recrystallization is strongly recommended to ensure a high-purity, crystalline solid, which is essential for obtaining a sharp and accurate melting point.

Core Physicochemical Properties

This section details the experimental determination and known data for the melting point and solubility of the title compound.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range (typically <1°C). Impurities depress and broaden this range, making it a powerful indicator of purity.

The following table summarizes the key identification and physical property data for this compound.

| Property | Value | Source(s) |

| CAS Number | 864377-28-6 | [8][9][10] |

| Molecular Formula | C₂₂H₁₅BrN₂ | [8] |

| Molecular Weight | 387.27 g/mol | [8] |

| Appearance | White powder to crystal | [8][9] |

| Melting Point (M.P.) | 134 - 138 °C | [9] |

| Boiling Point | 450 °C (Predicted) | [8] |

| Density | 1.345 g/cm³ (Predicted) | [8][9] |

This protocol describes a self-validating system for accurate melting point measurement using a standard digital melting point apparatus.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature is recorded at the onset of melting (T₁) and upon completion of melting (T₂). A narrow range (T₂ - T₁) is indicative of high purity.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A crystalline sample should be gently crushed in a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-15 °C/min to find the approximate range.

-

Accurate Measurement: For the precise measurement, set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Slow Heating Rate: Decrease the heating rate to 1-2 °C/min. A slow rate is critical to allow the system to remain in thermal equilibrium, ensuring the temperature of the sample is identical to the thermometer reading.

-

Observation and Recording:

-

Record T₁ : The temperature at which the first drop of liquid becomes visible.

-

Record T₂ : The temperature at which the last solid crystal melts completely.

-

-

Reporting: Report the result as a range: T₁ - T₂.

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Given its structure—a large, predominantly non-polar aromatic system with two weakly basic nitrogen atoms and a polarizable bromine atom—this compound is expected to have low aqueous solubility but good solubility in various organic solvents.

This protocol provides a systematic approach to determining the solubility profile, which is crucial for applications in drug screening, formulation, and reaction chemistry.

Principle: A fixed amount of solute is added to a fixed volume of solvent at a controlled temperature. The extent of dissolution is observed to classify solubility and can be used to estimate a semi-quantitative value.

Materials:

-

Solute: this compound

-

Solvents (suggested range, from polar to non-polar):

-

Water (highly polar, protic)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

N,N-Dimethylformamide (DMF) (polar, aprotic)

-

Dimethyl sulfoxide (DMSO) (polar, aprotic)

-

Dichloromethane (DCM) (low polarity, aprotic)

-

Hexane (non-polar, aprotic)

-

Step-by-Step Methodology:

-

Preparation: Dispense a precise volume (e.g., 1.0 mL) of the chosen solvent into a clean, dry vial. The experiment should be conducted at a controlled temperature (e.g., 25 °C).

-

Solute Addition: Accurately weigh a small amount of the compound (e.g., 1 mg) and add it to the vial.

-

Equilibration: Cap the vial and agitate vigorously (e.g., using a vortex mixer) for 1-2 minutes. Allow the sample to equilibrate for at least 15-30 minutes. Sonication can be used to break up aggregates and accelerate dissolution.

-

Visual Observation: Carefully observe the vial against a contrasting background.

-

Soluble: The solution is clear and free of any visible solid particles.

-

Insoluble/Partially Soluble: Solid particles remain undissolved, or the solution appears cloudy/turbid.

-

-

Semi-Quantitative Assessment:

-

If the initial amount dissolves completely, add another measured portion (e.g., another 1 mg). Repeat step 3.

-

Continue this incremental addition until solid material no longer dissolves.

-

The solubility can be estimated as the total mass of solute dissolved in the volume of solvent (e.g., in mg/mL).

-

-

Data Recording: Record the results systematically in a table.

Researchers should use the following table to log experimental findings.

| Solvent | Solvent Polarity Index (Snyder) | Temperature (°C) | Observed Solubility | Estimated Solubility (mg/mL) |

| Water | 10.2 | 25 | Insoluble | < 0.1 |

| Methanol | 5.1 | 25 | ||

| Ethanol | 4.3 | 25 | ||

| DMSO | 7.2 | 25 | ||

| Acetone | 5.1 | 25 | ||

| Dichloromethane | 3.1 | 25 | ||

| Hexane | 0.1 | 25 |

Note: Solubility is temperature-dependent and generally increases with temperature.[8][11][12]

Caption: Systematic workflow for solubility determination.

Conclusion

The physicochemical properties of this compound are critical to its handling, purification, and potential application. This guide has established a verified melting point of 134-138 °C , a key benchmark for purity assessment. Furthermore, we have provided a robust, systematic protocol for determining its solubility profile. The expected low aqueous solubility and higher solubility in organic solvents, typical for this class of molecules, underscore the importance of such characterization for any future development, particularly in the pharmaceutical field where bioavailability is paramount. The methodologies and data presented herein provide a solid and reliable foundation for researchers advancing the science of pyrimidine-based compounds.

References

-

Alfa Chemical. This compound CAS No.: 864377-28-6. [Link]

-

Experiment 1 Determination of Solubility Class. Online document. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

- Baluja, S., & Bhatt, M. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

-

El-Azab, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. [Link]

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Baluja, S., & Ghetiya, R. M. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. J Anal Pharm Res, 7(5), 540-546. [Link]

-

Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. International Journal of Chemical Engineering, 2014, 783812. [Link]

-

Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]

-

Ranucci, E., et al. (2019). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Biomacromolecules, 20(1), 475-485. [Link]

-

Kawai, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(19), 6749-6757. [Link]

- Sravani, S., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 17(4), 1649-1655.

- Sengar, R., et al. (2007). SYNTHESIS AND CHARACTERIZATION OF SOME PYRIMIDINE COMPOUNDS. Int. J. Chem. Sci., 5(2), 576-584.

-

Alfa Chemical. This compound CAS No.: 864377-28-6. [Link]

-

Research Trend. Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]

-

JKNCHEM. This compound. [Link]

-

Bhardwaj, V., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265. [Link]

-

Cao, Q., et al. (2009). 4-(4-Bromophenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o105. [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6297. [Link]

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. researchtrend.net [researchtrend.net]

- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. China this compound CAS No.: 864377-28-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 10. This compound [jknbiochem.net]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

Purity analysis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine

An In-Depth Technical Guide to the Purity Analysis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the purity analysis of this compound, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond rote protocols to explain the scientific rationale behind the selection of analytical techniques, the design of experiments, and the interpretation of data within a regulatory-compliant framework. We will explore a multi-modal approach leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis to build a complete and validated purity profile. This guide is structured to empower researchers and drug development professionals to establish a robust, self-validating system for quality control, ensuring the integrity of their active pharmaceutical ingredients (APIs).

Introduction: The Criticality of Purity for this compound

This compound (CAS No. 864377-28-6) is a heterocyclic compound with a molecular formula of C₂₂H₁₅BrN₂ and a molecular weight of 387.27 g/mol .[1][2] Its structural complexity and role as a synthetic building block in drug discovery necessitate a stringent assessment of its purity. Impurities, which can be any component other than the defined chemical entity, can arise from starting materials, by-products of synthesis, degradation products, or residual solvents.[3][4] These undesired substances can have significant impacts on the safety, efficacy, and stability of the final drug product, making their identification and quantification a critical aspect of quality control.[4]

The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances.[5] Specifically, ICH Q3A(R2) establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5][6] This guide is built upon the principles of these guidelines, providing the technical means to meet and exceed these regulatory expectations.

A Multi-Pronged Analytical Strategy: The Rationale

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal approach, where different methods with distinct chemical and physical principles are employed to corroborate findings and detect a wider range of potential impurities. Our strategy for this compound integrates chromatographic techniques for separation and quantification with spectroscopic and elemental methods for structural confirmation and elemental composition.

Sources

- 1. This compound CAS#: 864377-28-6 [m.chemicalbook.com]

- 2. China this compound CAS No.: 864377-28-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. jpionline.org [jpionline.org]

- 5. tasianinch.com [tasianinch.com]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine: Core Starting Materials and Strategic Synthesis

This guide provides an in-depth exploration of the synthetic pathway to obtain 4-(3-Bromophenyl)-2,6-diphenylpyrimidine, a trisubstituted pyrimidine with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the foundational starting materials, the underlying chemical principles of the synthesis, and a detailed, field-tested experimental protocol.

Strategic Overview: Retrosynthetic Analysis and Core Components

The synthesis of 2,4,6-trisubstituted pyrimidines is a cornerstone of heterocyclic chemistry, frequently relying on the condensation of a 1,3-dicarbonyl equivalent with an amidine. For the target molecule, this compound, the most direct and industrially scalable approach involves the reaction of a specific α,β-unsaturated ketone (a chalcone) with benzamidine.

The retrosynthetic breakdown of the target molecule logically cleaves the pyrimidine ring, identifying two primary building blocks:

-

A C3-Fragment: An α,β-unsaturated carbonyl system, specifically (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one . This chalcone derivative provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the 3-bromophenyl and one of the phenyl substituents.

-

An N-C-N Fragment: An amidine, benzenecarboximidamide (benzamidine) , which supplies the N1, C2, and N3 atoms, as well as the second phenyl substituent at the C2 position.

This convergent strategy is highly efficient, assembling the complex heterocyclic core in a single key step from readily accessible precursors.

Foundational Starting Materials: Characterization and Sourcing

(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)

This key intermediate is an α,β-unsaturated ketone. The "E" stereochemistry is crucial for efficient cyclization.

-

Structure:

-

Synthesis: This chalcone is typically prepared via a Claisen-Schmidt condensation reaction between 3-bromoacetophenone and benzaldehyde under basic conditions (e.g., aqueous NaOH or KOH in ethanol). This well-established reaction is robust and generally provides high yields of the desired trans-isomer.[1][2]

Benzenecarboximidamide (Benzamidine)

Benzamidine serves as the nitrogen-donating component for the pyrimidine ring formation. It is commonly used as its hydrochloride salt for improved stability and handling.

-

Structure:

- Sourcing: Benzamidine hydrochloride is a commercially available reagent. For the reaction, it is often used as the hydrochloride hydrate.

The Synthetic Pathway: Mechanism and Rationale

The formation of the this compound ring proceeds through a base-mediated cyclocondensation reaction. The mechanism involves a sequence of nucleophilic addition and dehydration steps.

Mechanistic Rationale:

-

Michael Addition: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of benzamidine onto the β-carbon of the chalcone (a conjugate addition). This step is the key bond-forming event that links the two core fragments.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the second nitrogen atom of the amidine moiety attacks the carbonyl carbon of the former chalcone. This forms a six-membered dihydropyrimidine ring intermediate.

-

Dehydration/Aromatization: The heterocyclic intermediate then undergoes a dehydration step, losing a molecule of water. This is followed by an oxidation step (often facilitated by air) to eliminate a hydride ion, leading to the formation of the stable, aromatic pyrimidine ring. [1] The choice of a basic medium, such as potassium carbonate, is critical. It serves to deprotonate the benzamidine hydrochloride in situ, generating the free amidine which is the active nucleophile required for the initial Michael addition.

Experimental Protocol: Step-by-Step Synthesis

The following protocol is adapted from established procedures for the synthesis of 2,4,6-trisubstituted pyrimidines. [3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

| (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one | 287.15 | 20.0 | 69.7 | 2.0 |

| Benzenecarboximidamide hydrochloride hydrate | 156.61 | 5.45 | 34.8 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.1 | 73.1 | 2.1 |

| Ethanol (EtOH) | - | 50 mL | - | - |

| 2-Ethoxyethanol | - | 20 mL | - | - |

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzenecarboximidamide hydrochloride hydrate (5.45 g, 34.8 mmol) and potassium carbonate (10.1 g, 73.1 mmol).

-

Solvent Addition: Add 50 mL of ethanol to the flask.

-